5-(Trifluoromethyl)pyrimidin-4-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

5-(Trifluoromethyl)pyrimidin-4-amine (CAS: 1805131-89-8) is a heterocyclic building block characterized by a pyrimidine core with a trifluoromethyl group at the 5-position and a primary amine at the 4-position. The presence of the electron-withdrawing trifluoromethyl group significantly modulates the compound's physicochemical properties, including lipophilicity and basicity, making it a valuable intermediate in medicinal chemistry and agrochemical development.

Molecular Formula C5H4F3N3
Molecular Weight 163.10 g/mol
Cat. No. B8007136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)pyrimidin-4-amine
Molecular FormulaC5H4F3N3
Molecular Weight163.10 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)N)C(F)(F)F
InChIInChI=1S/C5H4F3N3/c6-5(7,8)3-1-10-2-11-4(3)9/h1-2H,(H2,9,10,11)
InChIKeyIKDGVYUCQYXEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)pyrimidin-4-amine: Core Chemical Identity and Procurement Essentials


5-(Trifluoromethyl)pyrimidin-4-amine (CAS: 1805131-89-8) is a heterocyclic building block characterized by a pyrimidine core with a trifluoromethyl group at the 5-position and a primary amine at the 4-position . The presence of the electron-withdrawing trifluoromethyl group significantly modulates the compound's physicochemical properties, including lipophilicity and basicity, making it a valuable intermediate in medicinal chemistry and agrochemical development [1].

Why 5-(Trifluoromethyl)pyrimidin-4-amine Cannot Be Simply Replaced by Other Pyrimidin-4-amines or 2-Amino Analogs


The specific 5-trifluoromethyl substitution pattern on the pyrimidine ring imparts distinct electronic and steric effects that are not replicated by other halogenated or unsubstituted pyrimidin-4-amines. As evidenced by patents on regioselective synthesis, the reaction of 2,4-dichloro-5-trifluoromethylpyrimidine with amines typically yields non-selective mixtures of 2-amino and 4-amino regioisomers, necessitating precise control to isolate the desired 4-amino-5-trifluoromethyl derivative [1]. Furthermore, the trifluoromethyl group's strong electron-withdrawing nature dramatically lowers the pKa of the amino group compared to non-fluorinated analogs, altering its ionization state at physiological pH and thereby impacting binding interactions and solubility profiles [2]. These factors make generic substitution without empirical validation a high-risk approach in research and development.

Quantitative Differentiation of 5-(Trifluoromethyl)pyrimidin-4-amine from Closest Analogs


Reduced Basicity (pKa) vs. 4-Aminopyrimidine

5-(Trifluoromethyl)pyrimidin-4-amine exhibits a significantly lower predicted pKa (3.43 ± 0.10) compared to the parent compound 4-aminopyrimidine (pKa 5.71) [1]. This difference of approximately 2.3 log units indicates a marked decrease in basicity due to the strong electron-withdrawing effect of the trifluoromethyl group at the adjacent 5-position. At physiological pH (7.4), 5-(trifluoromethyl)pyrimidin-4-amine will be predominantly deprotonated, whereas 4-aminopyrimidine will exist largely in its protonated form, profoundly influencing their respective solubility, membrane permeability, and target binding characteristics.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Position-Dependent Basicity: 5-CF3 vs. 6-CF3 Pyrimidin-4-amine

The precise location of the trifluoromethyl group on the pyrimidine ring critically determines the compound's basicity. 5-(Trifluoromethyl)pyrimidin-4-amine has a predicted pKa of 3.43 ± 0.10, whereas its positional isomer, 6-(trifluoromethyl)pyrimidin-4-amine, exhibits a substantially lower predicted pKa of 2.21 ± 0.10 [1]. This 1.2 log unit difference underscores that the 5-CF3 substitution exerts a weaker electron-withdrawing inductive effect on the 4-amino group compared to the 6-CF3 substitution. Such a variation in basicity will translate into different pH-dependent solubility and target engagement profiles for the two isomers.

Regiochemistry Medicinal Chemistry Structure-Activity Relationship

Enhanced Lipophilicity (XLogP3) vs. 4-Aminopyrimidine

The introduction of the trifluoromethyl group increases the lipophilicity of the pyrimidine scaffold. 5-(Trifluoromethyl)pyrimidin-4-amine has a calculated XLogP3 value of 0.7, compared to a reported LogP of approximately 0.64 for 4-aminopyrimidine [1][2]. While the absolute difference is modest, the trend confirms the expected enhancement in hydrophobic character conferred by the CF3 group, which can improve membrane permeability and influence the compound's distribution within biological systems.

Physicochemical Properties Drug Design Lipophilicity

Synthetic Accessibility and Regioselective Advantage as a Building Block

The synthesis of 4-amino-5-trifluoromethylpyrimidine derivatives via nucleophilic substitution of 2,4-dichloro-5-trifluoromethylpyrimidine is known to be non-selective, typically yielding mixtures of 2-amino and 4-amino regioisomers that are difficult to separate and reduce overall yield [1]. This inherent synthetic challenge underscores the value of procuring the pure, pre-formed 5-(trifluoromethyl)pyrimidin-4-amine building block. By starting with the correct regioisomer, researchers can avoid the need for complex chromatographic purifications and can achieve higher yields in subsequent derivatization steps, directly accelerating synthetic workflows and reducing costs.

Synthetic Chemistry Process Development Building Blocks

High-Impact Application Scenarios for 5-(Trifluoromethyl)pyrimidin-4-amine Based on Differentiated Properties


Medicinal Chemistry: Kinase Inhibitor Scaffold Development

The 4-amino-5-trifluoromethylpyrimidine core is a privileged scaffold for the development of kinase inhibitors targeting EGFR, FAK, and PYK2. The specific pKa profile and lipophilicity of this building block contribute to optimal binding interactions within the kinase ATP-binding pocket. Derivatives of this scaffold have demonstrated potent antitumor activities, with some compounds showing IC50 values in the sub-micromolar range against EGFR kinase (e.g., compound 9u, IC50 = 0.091 μM) and superior activity compared to Gefitinib in cell-based assays [1][2]. The consistent use of the pure 5-(trifluoromethyl)pyrimidin-4-amine core ensures synthetic fidelity and reliable SAR generation.

Process Chemistry: Synthesis of GPR119 Agonists

In the development of GPR119 agonists for metabolic diseases, N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives have been identified as key intermediates. The trifluoromethyl group at the 5-position is critical not only for enhancing GPR119 agonist activity but also for mitigating hERG channel inhibition, a common cardiovascular safety liability . Starting with 5-(trifluoromethyl)pyrimidin-4-amine provides a direct and regiochemically pure entry point into this valuable chemical series, bypassing the selectivity issues described in Section 2.

Agrochemical Research: Pesticidal Activity

Pyrimidin-4-amine derivatives bearing a 5-trifluoromethyl moiety have been explored for their pesticidal activities [3]. The unique electronic properties conferred by the CF3 group (reduced basicity, increased lipophilicity) can improve the compound's ability to penetrate insect cuticles and resist metabolic degradation in pests. The 5-(trifluoromethyl)pyrimidin-4-amine core serves as a versatile starting point for synthesizing libraries of novel agrochemical candidates with potentially improved field stability and target specificity.

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